molecular formula C23H22ClNO4 B2540551 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate CAS No. 953176-99-3

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B2540551
CAS No.: 953176-99-3
M. Wt: 411.88
InChI Key: OJKYNGBMKNIVFR-UHFFFAOYSA-N
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Description

The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a structurally complex molecule featuring a cyclopentane core substituted with a 4-chlorophenyl group at the 1-position. The ester moiety is derived from a [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl group, which introduces an aromatic oxazole ring with a para-methoxy substitution. The ester functionality may act as a prodrug, modulating bioavailability compared to alcohol derivatives like metconazole .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4/c1-27-20-10-4-16(5-11-20)21-14-19(25-29-21)15-28-22(26)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYNGBMKNIVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the methoxyphenyl and chlorophenyl groups. The final step involves the formation of the cyclopentane carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate features a complex arrangement of oxazole and cyclopentane groups. The synthesis typically involves multi-step organic reactions, beginning with the formation of the oxazole ring and incorporating methoxyphenyl and chlorophenyl substituents. The final step involves esterification to form the cyclopentane carboxylate.

Synthesis Overview

StepReaction TypeDescription
1Formation of OxazoleSynthesis of the oxazole ring using appropriate precursors.
2SubstitutionIntroduction of the methoxyphenyl group via nucleophilic substitution.
3EsterificationFormation of the cyclopentane carboxylate through esterification reactions.

Research indicates that [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate exhibits notable biological activities, including antibacterial properties and potential anticancer effects.

Antibacterial Activity

In a study examining various oxazole derivatives, this compound demonstrated significant antibacterial activity against a range of pathogens. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Mechanism

Preliminary investigations have suggested that this compound may induce apoptosis in cancer cells. The presence of the chlorophenyl group is thought to enhance its binding affinity to specific cancer cell receptors, leading to increased caspase activity and subsequent cell death.

Case Studies and Research Findings

Several studies have documented the efficacy of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate in various applications:

Antimicrobial Evaluation

A comprehensive evaluation indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of many standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Anticancer Studies

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The oxazole ring and the methoxyphenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related agrochemicals, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Substituent Effects
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate Cyclopentane ester with 4-chlorophenyl and oxazolylmethyl (4-methoxy) groups Not explicitly reported (inferred: fungicidal) 4-Chlorophenyl : Enhances lipophilicity; 4-methoxyphenyl : May improve solubility or binding affinity.
Metconazole 5-[(4-Chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol Fungicide Triazole ring : Inhibits ergosterol biosynthesis; Chlorophenyl : Increases target affinity.
Triticonazole 5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol Fungicide Methylene group : Alters steric profile; Triazole : Retains mode of action.
Acifluorfen 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Herbicide Nitro group : Electron-withdrawing; Trifluoromethyl : Enhances membrane permeability.

Key Findings:

Functional Group Impact: The oxazole ring in the target compound differs from the triazole in metconazole and triticonazole. Triazoles directly inhibit fungal cytochrome P450 enzymes, whereas oxazoles may exhibit alternative mechanisms (e.g., disruption of membrane integrity) .

The 4-chlorophenyl group, common to all listed compounds, is critical for hydrophobic interactions with fungal enzyme active sites .

Synthetic Considerations :

  • The synthesis of the target compound may parallel methods used for metconazole intermediates, such as alkylation/hydrolysis steps (e.g., sodium hydride and methyl halide reactions) .

Pharmacokinetic Inference :

  • The ester group could serve as a prodrug, hydrolyzing in vivo to a carboxylic acid, thereby modulating release kinetics—a feature absent in triazole alcohols like metconazole .

Biological Activity

The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate, identified by its CAS number 852670-26-9, is a novel heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClN2O3C_{16}H_{16}ClN_{2}O_{3} with a molecular weight of approximately 320.76 g/mol. The structure features a cyclopentane ring substituted with a chlorophenyl group and an oxazole moiety linked to a methoxyphenyl group.

PropertyValue
Molecular FormulaC16H16ClN2O3C_{16}H_{16}ClN_{2}O_{3}
Molecular Weight320.76 g/mol
CAS Number852670-26-9

Biological Activity Overview

Research has indicated that compounds containing oxazole rings often exhibit a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound has been studied for its neuroprotective effects and potential as an anti-ischaemic agent.

Neuroprotective Activity

In a study assessing the neuroprotective effects of similar oxazole derivatives, it was found that these compounds significantly prolonged survival times in models of acute cerebral ischaemia. The mechanism appears to involve the modulation of neuronal apoptosis and inflammation pathways, which are critical during ischaemic events .

Case Study:
In vivo experiments conducted on Kunming mice subjected to bilateral common carotid artery occlusion demonstrated that the compound significantly increased survival time compared to control groups treated with saline. This suggests a potent neuroprotective effect at various dosages .

The mechanisms underlying the biological activity of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other oxazole derivatives that have shown efficacy against lipoxygenases and cyclooxygenases .
  • Antioxidant Activity : Compounds with methoxy groups often exhibit enhanced antioxidant properties, which can protect neuronal cells from oxidative stress during ischaemic episodes .
  • Neurotransmitter Modulation : Preliminary data suggest that this compound may influence neurotransmitter levels, potentially improving cognitive function post-ischaemia .

Comparative Biological Activity

To better understand the efficacy of this compound relative to others in its class, a comparison table is provided below:

Compound NameActivity TypeReference
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methylNeuroprotective
Cinnamide DerivativeAnti-ischaemic
5-Methyl-4-(3-oxo-1,2-oxazol-5-yl) derivativesAnticancer
Piperidine derivativesAntibacterial

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